molecular formula C9H8BrFO2 B2466212 Methyl 2-(2-bromo-5-fluorophenyl)acetate CAS No. 1069115-12-3

Methyl 2-(2-bromo-5-fluorophenyl)acetate

Cat. No.: B2466212
CAS No.: 1069115-12-3
M. Wt: 247.063
InChI Key: VLNQKVAXLYLSKB-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-5-fluorophenyl)acetate is a halogenated aromatic ester characterized by a phenyl ring substituted with bromine and fluorine at the 2- and 5-positions, respectively, and an acetoxy group at the adjacent carbon. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name

methyl 2-(2-bromo-5-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNQKVAXLYLSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromo-5-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-bromo-5-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the bromination of methyl 2-(5-fluorophenyl)acetate using bromine in the presence of a catalyst like iron(III) bromide. This reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the fluorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-fluorophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.

Major Products

    Substitution: Products include various substituted phenylacetates depending on the nucleophile used.

    Reduction: The major product is 2-(2-bromo-5-fluorophenyl)ethanol.

    Oxidation: The major product is 2-(2-bromo-5-fluorophenyl)acetic acid.

Scientific Research Applications

Methyl 2-(2-bromo-5-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromo-5-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The compound’s key differentiators lie in the positions and types of substituents on the phenyl ring. Below is a comparative analysis with four analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Functional Group
Methyl 2-(2-bromo-5-fluorophenyl)acetate C₉H₈BrFO₂ 247.07 Br (2), F (5) Ester
Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate C₁₀H₈BrF₃O₂ ~297.07 Br (2), CF₃ (5) Ester
Methyl 2-(5-bromo-2-methoxyphenyl)acetate C₁₀H₁₁BrO₃ 259.10 Br (5), OCH₃ (2) Ester
2-(2-bromo-5-fluorophenyl)-5-methyl-1,3,4-oxadiazole C₉H₆BrFN₂O 257.06 Br (2), F (5) Oxadiazole

Key Observations:

  • Electronic Effects: The trifluoromethyl group in the second compound is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring compared to the fluorine or methoxy groups .
  • Steric Influence : The trifluoromethyl group introduces greater steric bulk than fluorine or methoxy, which may hinder certain reactions or influence crystal packing .
  • Functional Group Diversity : Replacing the ester with an oxadiazole (fourth compound) alters hydrogen-bonding capacity and biological activity, as oxadiazoles are common pharmacophores .

Physicochemical and Crystallographic Properties

  • This compound: Limited data are available, but its halogen substituents likely enhance hydrophobicity and thermal stability. highlights that bromo-fluoro substitution in similar compounds leads to perpendicular orientation between aromatic and heterocyclic planes, affecting molecular packing via C–H⋯F/O and π–π interactions .
  • Methoxy Analog : The OCH₃ group may enhance solubility in polar solvents compared to halogenated analogs .

Biological Activity

Methyl 2-(2-bromo-5-fluorophenyl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C10H8BrF O2
  • Molecular Weight : 251.07 g/mol

This compound features a bromine atom and a fluorine atom on the phenyl ring, which may influence its biological interactions and activities.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including resistant pathogens. Notably, the compound has shown activity against Mycobacterium abscessus , with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µM .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines. For example, compounds with similar structural features have demonstrated significant cytotoxicity against A549 (human lung adenocarcinoma) and Caco-2 (human colorectal adenocarcinoma) cells . The structure-activity relationship indicates that modifications in the substituents can enhance or diminish anticancer activity.

The biological activity of this compound is believed to involve interaction with specific molecular targets within microbial or cancerous cells. This interaction may lead to alterations in enzyme activity or receptor binding, ultimately affecting cellular processes such as proliferation and survival.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against various mycobacterial strains, confirming its potential as an antimicrobial agent .
    • MIC testing indicated a significant reduction in viable bacteria at concentrations just above the MIC values.
  • Cytotoxicity Assessment :
    • In vitro assays demonstrated that this compound did not exhibit cytotoxic effects on healthy mammalian cell lines at tested concentrations . This suggests a favorable therapeutic index for further development.
  • Structure-Activity Relationship :
    • Variations in the chemical structure were systematically analyzed to determine their impact on biological activity. For instance, substituent modifications led to varying degrees of potency against cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityAntimicrobial ActivityAnticancer Activity
This compoundHighYes (against M. abscessus)Yes (A549, Caco-2)
Ethyl 2-cyano-3-(3-fluorophenyl)prop-2-enoateModerateLimitedLow
Methyl 3-(4-fluorophenyl)-3-hydroxybutanoateLowNoModerate

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